Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate
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Overview
Description
Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a piperazine ring substituted with a benzyl group and a pyridin-4-ylmethyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate typically involves the reaction of piperazine with benzyl chloride and pyridine-4-carboxaldehyde. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives with hydrogenated piperazine rings.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity, or interacts with receptors, modulating their signaling pathways. These interactions lead to various biological effects, including anti-inflammatory, antimicrobial, and neuroprotective activities .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both benzyl and pyridin-4-ylmethyl groups enhances its ability to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
918480-92-9 |
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Molecular Formula |
C18H21N3O2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
benzyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H21N3O2/c22-18(23-15-17-4-2-1-3-5-17)21-12-10-20(11-13-21)14-16-6-8-19-9-7-16/h1-9H,10-15H2 |
InChI Key |
OLHYXQRWDQKSQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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